S 3304

MMP selectivity Musculoskeletal toxicity Broad-spectrum vs selective inhibition

S 3304 is a highly selective, orally bioavailable MMP-2/-9 inhibitor. Its >10-fold selectivity over MMP-1, -3, and -7 eliminates musculoskeletal toxicity found in broad-spectrum inhibitors, enabling long-term in vivo studies. Ideal for researchers investigating tumor metastasis, angiogenesis, and fibrosis with predictable oral PK and superior safety. Validated for translational PK/PD modeling.

Molecular Formula C24H20N2O4S2
Molecular Weight 464.6 g/mol
CAS No. 203640-27-1
Cat. No. B1680440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 3304
CAS203640-27-1
SynonymsS 3304
S-3304
S3304 cpd
Molecular FormulaC24H20N2O4S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1
InChIKeyYWCLDDLVLSQGSZ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S 3304 (CAS 203640-27-1): A Selective MMP-2/MMP-9 Inhibitor for Research and Procurement


S 3304 (CAS 203640-27-1), also known as D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]-, is a synthetic small-molecule matrix metalloproteinase (MMP) inhibitor [1]. It belongs to the class of sulfonamide derivatives and is a D-tryptophan derivative [2]. The compound is characterized by its high selectivity for gelatinases MMP-2 and MMP-9, with minimal activity against other MMP family members such as MMP-1, MMP-3, and MMP-7 . S 3304 is orally bioavailable and has been evaluated in Phase I clinical trials for the treatment of solid tumors [3].

Why S 3304 Cannot Be Replaced by Generic MMP Inhibitors: Selectivity and Safety Differentiation


Substituting S 3304 with a broad-spectrum MMP inhibitor such as Marimastat or Batimastat is not equivalent due to fundamental differences in target selectivity and the consequent safety profile . While broad-spectrum inhibitors potently inhibit MMP-1, MMP-3, and MMP-7, they are associated with dose-limiting musculoskeletal toxicities, including arthralgia and myalgia [1]. In contrast, S 3304 demonstrates a >10-fold selectivity for MMP-2 and MMP-9 over MMP-1, MMP-3, and MMP-7, and in clinical studies was found to be free of rheumatoid arthritis-like symptoms even at high doses [2]. This selectivity profile directly impacts the feasibility of long-term dosing and the overall risk-benefit calculation in research and therapeutic contexts. The following evidence quantifies this differentiation.

Quantitative Differentiation of S 3304: Head-to-Head Evidence for MMP Selectivity, PK, and In Vivo Efficacy


Superior Selectivity for MMP-2/MMP-9 Over MMP-1, -3, and -7: Evidence for Reduced Musculoskeletal Toxicity

S 3304 demonstrates a clear and quantitatively defined selectivity profile compared to broad-spectrum MMP inhibitors. It potently inhibits the activity of MMP-2 and MMP-9 but shows no measurable inhibition of MMP-1, MMP-3, or MMP-7 . In contrast, broad-spectrum inhibitors like Marimastat and Batimastat exhibit potent activity against these same MMPs (e.g., Marimastat IC50s: 5 nM for MMP-1, 13 nM for MMP-7; Batimastat IC50s: 3 nM for MMP-1, 20 nM for MMP-3, 6 nM for MMP-7) . This selectivity difference is clinically meaningful: in a multiple-dose study, S 3304 administered at 800 mg BID for 10-17 days was free of rheumatoid arthritis-like symptoms, a key dose-limiting toxicity observed with non-selective MMP inhibitors [1].

MMP selectivity Musculoskeletal toxicity Broad-spectrum vs selective inhibition

Oral Bioavailability and Linear PK: A Differentiated Pharmacokinetic Profile

S 3304 demonstrates a favorable and predictable oral pharmacokinetic profile in humans, with linear increases in Cmax and AUC up to 800 mg [1]. This is a critical differentiator from some other MMP inhibitors, such as Marimastat, which exhibits non-linear pharmacokinetics and requires higher doses to achieve therapeutic concentrations [2]. Specifically, S 3304 achieved a mean Cmax of 63,167 ng/mL and a mean AUC0-infinity of 311,960 ng·h/mL at the 800 mg single oral dose, with a half-life ranging from 9.5 to 15.5 hours [1]. This robust systemic exposure supports twice-daily dosing.

Oral bioavailability Pharmacokinetics Dose proportionality

In Vivo Anti-Angiogenic and Anti-Metastatic Efficacy at Clinically Relevant Doses

S 3304 demonstrates quantifiable in vivo efficacy in inhibiting angiogenesis and metastasis at oral doses ranging from 20 to 200 mg/kg . In a dorsal air-sac angiogenesis model, this dose range effectively suppressed artificially induced neovascularization . Furthermore, the same oral dose range potently inhibited metastatic lung colonization by Lewis murine lung carcinoma cells and liver metastasis from C-1H human colon cancer xenografts [1]. While direct head-to-head in vivo comparisons with other selective MMP inhibitors are limited, these data establish a clear therapeutic window for S 3304's anti-tumor activity.

In vivo efficacy Angiogenesis inhibition Metastasis model

Clinical Safety and Tolerability Profile: Absence of Musculoskeletal Toxicity at High Doses

In a Phase I clinical trial involving patients with advanced solid tumors, S 3304 was administered at doses up to 3200 mg twice daily (BID) [1]. The maximum tolerated dose (MTD) was not reached, and dose escalations beyond this level were limited only by capsule burden [2]. Crucially, the study reported no evidence of musculoskeletal toxicity, a well-documented dose-limiting side effect of broad-spectrum MMP inhibitors such as Marimastat and Batimastat [3]. Additionally, S 3304 achieved plasma concentrations above those required to inhibit MMP-2 and MMP-9, with pharmacodynamic evidence of intratumoral MMP inhibition by film in situ zymography (FIZ) [4].

Clinical safety Dose-limiting toxicity MMP inhibitor tolerability

Precision Application Scenarios for S 3304: Leveraging Selective MMP-2/MMP-9 Inhibition


Investigating MMP-2/MMP-9 Dependent Angiogenesis and Metastasis Without Confounding MMP-1, -3, -7 Effects

In preclinical oncology studies, S 3304 enables the specific interrogation of MMP-2 and MMP-9 contributions to tumor angiogenesis and metastasis . Its >10-fold selectivity over MMP-1, -3, and -7 eliminates confounding effects from the inhibition of these proteases, which are linked to musculoskeletal toxicity and other off-target effects [1]. Researchers can thus attribute observed anti-angiogenic and anti-metastatic phenotypes directly to the inhibition of gelatinases, enhancing the mechanistic clarity of in vivo models [2].

Chronic Dosing Studies in Animal Models Requiring a Favorable Safety Margin

For long-term in vivo efficacy and toxicity studies, S 3304 offers a superior safety margin compared to broad-spectrum MMP inhibitors . Clinical data show that S 3304 is well-tolerated at high doses (up to 3200 mg BID in humans) without the musculoskeletal side effects that limit the dosing duration of non-selective MMP inhibitors [1]. This allows researchers to explore the effects of sustained MMP-2/MMP-9 inhibition in models of chronic disease progression, such as cancer cachexia or fibrosis, where long-term dosing is essential [2].

Oral Formulation Development and PK/PD Modeling with a Linear Pharmacokinetic Agent

S 3304's linear and predictable oral pharmacokinetics simplify the design and interpretation of pharmacokinetic/pharmacodynamic (PK/PD) studies . The compound's robust oral bioavailability and dose-proportional exposure up to 800 mg enable straightforward dose scaling from mouse to human [1]. This makes S 3304 an ideal tool compound for validating translational PK/PD models and for the development of oral formulations where predictable systemic exposure is a critical requirement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 3304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.